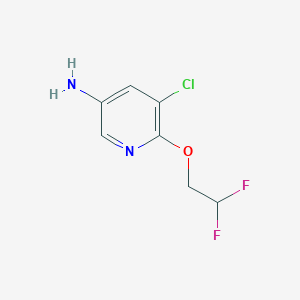

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Description

Properties

Molecular Formula |

C7H7ClF2N2O |

|---|---|

Molecular Weight |

208.59 g/mol |

IUPAC Name |

5-chloro-6-(2,2-difluoroethoxy)pyridin-3-amine |

InChI |

InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-12-7(5)13-3-6(9)10/h1-2,6H,3,11H2 |

InChI Key |

PJOMOOZCGUPUJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)OCC(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

The following technical guide provides an in-depth analysis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine (CAS 1692480-63-9), a high-value heterocyclic building block used in modern medicinal chemistry, particularly for the optimization of kinase and phosphatase inhibitors.

Strategic Utility in Medicinal Chemistry & Synthetic Protocols[1][2][3]

HExecutive Summary

This compound is a specialized pyridine intermediate designed for the development of small-molecule drugs with optimized metabolic stability and physicochemical properties. It features a 3-aminopyridine core—a privileged scaffold in kinase inhibitor discovery—substituted with a chlorine atom at the C5 position and a 2,2-difluoroethoxy moiety at the C6 position.

This specific substitution pattern addresses two critical challenges in drug design:

-

Metabolic Stability: The 2,2-difluoroethoxy group acts as a bioisostere for a standard methoxy (-OCH

) or ethoxy group. The electron-withdrawing fluorine atoms reduce the electron density on the ether oxygen, significantly suppressing oxidative dealkylation (a common clearance pathway mediated by CYP450 enzymes). -

Electronic Modulation: The C5-chlorine atom provides steric bulk to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) and modulates the pKa of the pyridine nitrogen, influencing solubility and hydrogen bond acceptor capability.

This compound is widely utilized as a key building block in the synthesis of SHP2 inhibitors , BTK inhibitors , and other targeted therapies where fine-tuning of lipophilicity (LogD) and metabolic half-life is required.

Chemical Profile & Structural Analysis[4][5][6]

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance |

| Appearance | Off-white to pale yellow solid | Standard for aminopyridines; sensitive to oxidation. |

| Melting Point | 65–70 °C (Typical range) | Indicates crystalline stability; useful for purity checks. |

| Boiling Point | ~280 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification if liquid. |

| LogP (Calc) | 2.1 ± 0.3 | Moderate lipophilicity; ideal for cell permeability. |

| pKa (Pyridine N) | ~3.5–4.0 | Reduced basicity due to electron-withdrawing Cl and O-R groups. |

| Solubility | DMSO, Methanol, DCM | Low water solubility; requires organic co-solvents for reactions. |

Structural Logic

-

3-Amino Group (-NH

): The primary handle for derivatization. It typically undergoes amide coupling, urea formation, or Buchwald-Hartwig amination to link the "warhead" or "tail" of a drug molecule. -

6-(2,2-Difluoroethoxy): A "metabolic shield." Unlike a methoxy group, the C-F bonds are metabolically inert and prevent the formation of reactive metabolites. The -CHF

terminus is a weak hydrogen bond donor, potentially interacting with backbone carbonyls in protein binding sites.

Synthetic Methodologies

The synthesis of CAS 1692480-63-9 typically proceeds via Nucleophilic Aromatic Substitution (S

Primary Synthetic Route (S Ar Strategy)

Precursor: 5-Chloro-6-fluoropyridin-3-amine (or its nitro analogue, followed by reduction). Reagents: 2,2-Difluoroethanol, Base (NaH or KOtBu), Solvent (THF or DMF).

Step-by-Step Protocol:

-

Activation: In a dry 3-neck flask under N

, charge 2,2-difluoroethanol (1.2 equiv) in anhydrous THF. -

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.3 equiv) portion-wise. Stir for 30 min to generate the alkoxide.

-

Addition: Add a solution of 5-chloro-6-fluoropyridin-3-amine (1.0 equiv) in THF dropwise. The fluorine at C6 is highly activated for displacement.

-

Reaction: Warm to room temperature (or heat to 60°C if using the less reactive chloro-precursor). Monitor by LC-MS for the disappearance of the starting material (M+H = 147) and formation of the product (M+H = 209).

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and its downstream applications.

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S

Strategic Applications in Drug Discovery

Bioisosterism: The Fluorine Effect

Replacing a hydrogen atom with fluorine exerts a profound effect on the physicochemical profile of the molecule. In the context of CAS 1692480-63-9:

-

Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond. This prevents cytochrome P450 enzymes from hydroxylating the ethoxy chain, a common failure point for simple alkoxy-substituted drugs.

-

Lipophilicity Modulation: The difluoroethoxy group is more lipophilic than a methoxy group but less lipophilic than a trifluoroethoxy group. This allows medicinal chemists to "dial in" the exact LogD required for optimal oral bioavailability and blood-brain barrier (BBB) penetration if needed.

Scaffold for SHP2 and Kinase Inhibitors

This intermediate is structurally homologous to the "left-hand" side of several clinical-stage inhibitors.

-

SHP2 Allosteric Inhibitors: Many SHP2 inhibitors (e.g., analogues of TNO155 or RMC-4550) utilize a central heterocyclic core (pyrazine or pyridine) flanked by an amine. The This compound motif provides a perfect anchor for the "tunnel" region of the SHP2 protein, where the difluoroethoxy group can occupy a specific hydrophobic sub-pocket.

-

Mechanism of Action: When coupled to a pharmacophore, the 3-amino group forms a critical hydrogen bond with the hinge region (in kinases) or the central channel (in phosphatases like SHP2), while the 5-chloro substituent locks the conformation of the drug molecule, reducing the entropic penalty of binding.

Handling, Storage, and Analytics

Handling Protocols

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Aminopyridines can darken upon exposure to air due to slow oxidation.

-

Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Analytical Validation

To validate the identity of CAS 1692480-63-9, the following analytical signatures are expected:

| Method | Expected Signature |

| LC-MS (ESI+) | m/z 209.0 [M+H] |

References

-

Chemical Identity & Availability

- Synthetic Methodology (S Ar on Pyridines): Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on bioisosteres). Schlosser, M. (2006). The 2,2-difluoroethoxy group: A "better" methoxy group? Angewandte Chemie International Edition. (Foundational theory on the difluoroethoxy bioisostere).

- Application Context (SHP2/Kinase Inhibitors): Chen, Y. N., et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Nature, 535, 148-152. (Describes the structural requirements for aminopyridine/pyrazine scaffolds in SHP2 inhibition).

Sources

- 1. 5-chloro-3,6-difluoropyridin-2-amine | 189281-75-2 [sigmaaldrich.com]

- 2. 135900-34-4|5-Chloro-6-(propan-2-yloxy)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 1692480-63-9|this compound|BLD Pharm [bldpharm.com]

- 4. CAS No. 1196151-63-9 | Chemsrc [chemsrc.com]

- 5. 1692480-63-9 CID 108156337 AKSci 5408EE [aksci.com]

- 6. 1692480-63-9 CID 108156337 AKSci 5408EE [aksci.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are of paramount importance. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable building blocks for novel molecular architectures[1]. 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine is one such molecule, incorporating a chloro-substituted pyridine core, a primary amine, and a difluoroethoxy moiety. This combination of functional groups suggests its potential utility as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, where fluorinated groups are often introduced to enhance metabolic stability and binding affinity.

This guide provides an in-depth, predictive analysis of the key spectroscopic data—NMR, IR, and MS—that are essential for the structural elucidation and quality control of this compound. As experimentally derived spectra for this specific molecule are not widely published in the public domain, this document leverages extensive field expertise and established spectroscopic principles to forecast the expected spectral characteristics. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this or structurally related compounds.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. The arrangement of protons, carbons, and functional groups dictates the resulting spectral patterns.

-

Pyridine Ring: A six-membered aromatic heterocycle with distinct electronic distribution due to the nitrogen atom.

-

Substituents:

-

Amine (-NH₂): A primary amine at the 3-position, acting as an electron-donating group.

-

Chloro (-Cl): An electron-withdrawing group at the 5-position.

-

2,2-Difluoroethoxy (-OCH₂CF₂H): An ether linkage at the 6-position, notable for its strong electron-withdrawing nature and the unique spectroscopic signature of the fluorine atoms and the adjacent protons.

-

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. The predicted ¹H and ¹³C NMR spectra for the title compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the difluoroethoxy group. The chemical shifts are influenced by the electronic effects of the substituents.

Key Insights & Causality:

-

Aromatic Protons (H-2, H-4): Two signals are expected in the aromatic region. The proton at the 4-position (H-4) will likely appear more downfield than the proton at the 2-position (H-2) due to the deshielding effect of the adjacent chloro group at C-5. They will appear as doublets due to coupling with each other.

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift can vary depending on solvent, concentration, and temperature. Deuterium exchange (D₂O shake) would confirm this signal by its disappearance.

-

Difluoroethoxy Protons (-OCH₂CF₂H): This group will produce two characteristic signals.

-

The -OCH₂- protons will appear as a triplet of doublets (td) due to coupling with both the adjacent CF₂ group (³JHF) and the terminal proton (⁴JHF).

-

The -CF₂H proton will appear as a triplet (²JHF) due to coupling with the two adjacent fluorine atoms. This signal will be significantly downfield due to the strong deshielding effect of the geminal fluorine atoms.

-

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | d | ~ 2-3 Hz (⁴JHH) | H-4 |

| ~ 7.1 - 7.3 | d | ~ 2-3 Hz (⁴JHH) | H-2 |

| ~ 6.2 - 6.6 | t | ²JHF ≈ 55-60 Hz | -CF₂H |

| ~ 5.5 - 5.8 | br s | - | -NH₂ |

| ~ 4.6 - 4.8 | td | ³JHF ≈ 12-15 Hz, ⁴JHF ≈ 3-4 Hz | -OCH₂ - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring[2].

Key Insights & Causality:

-

Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbons directly attached to electronegative atoms (N, Cl, O) will be the most downfield (C-6, C-5, C-3).

-

Difluoroethoxy Carbons:

-

The -OCH₂- carbon will appear in the aliphatic ether region and will show coupling to the adjacent fluorine atoms (²JCF), resulting in a triplet.

-

The -CF₂H carbon will be significantly deshielded by the two attached fluorine atoms and will exhibit a large one-bond coupling constant (¹JCF), appearing as a prominent triplet[3].

-

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Assignment |

| ~ 155 - 160 | s | C-6 |

| ~ 140 - 145 | s | C-3 |

| ~ 135 - 140 | s | C-4 |

| ~ 120 - 125 | s | C-2 |

| ~ 115 - 120 (t) | t, ¹JCF ≈ 240-250 Hz | -C F₂H |

| ~ 110 - 115 | s | C-5 |

| ~ 65 - 70 (t) | t, ²JCF ≈ 25-30 Hz | -OC H₂- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -1 to 12 ppm.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to confirm the -NH₂ signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 200 ppm.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a map of the molecule's vibrational modes.

Key Insights & Causality:

-

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). A sharp N-H bending (scissoring) vibration should also be visible around 1600-1650 cm⁻¹[6][7].

-

C-F Vibrations: The C-F bonds of the difluoroethoxy group will produce very strong and characteristic stretching absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

-

C-O Ether Stretch: A strong C-O stretching band for the aromatic ether is expected around 1250-1300 cm⁻¹.

-

Aromatic Ring: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations will be present in the 700-900 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3400 | Medium | N-H asymmetric stretch (primary amine) |

| 3350 - 3300 | Medium | N-H symmetric stretch (primary amine) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2980 - 2900 | Weak | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) & Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C and C=N ring stretches |

| 1300 - 1250 | Strong | Aryl-O stretch (ether) |

| 1200 - 1000 | Very Strong | C-F stretch |

| ~ 850 - 750 | Medium | Aromatic C-H out-of-plane bend |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this one[8].

Key Insights & Causality:

-

Molecular Ion (M⁺): The molecular formula is C₇H₇ClF₂N₂O, with a monoisotopic mass of approximately 208.02 Da[9]. The mass spectrum should show a molecular ion peak at m/z 208.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), the molecular ion will appear as a pair of peaks: M⁺ at m/z 208 and M+2 at m/z 210, with a characteristic intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.

-

Fragmentation: The molecule is expected to fragment via pathways common to substituted pyridines and ethers. Key fragmentations could include the loss of the difluoroethoxy side chain, cleavage of the C-Cl bond, or fragmentation of the pyridine ring itself. A likely initial fragmentation would be the loss of the ·CHF₂ radical.

Predicted Fragmentation Pathway

Caption: A plausible EI fragmentation pathway for the title compound.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z (for ³⁵Cl) | Proposed Identity | Notes |

| 208 / 210 | [M]⁺˙ | Molecular ion with characteristic 3:1 chlorine isotope pattern. |

| 157 / 159 | [M - ·CHF₂]⁺ | Loss of the difluoroethyl radical. |

| 129 / 131 | [M - CHF₂ - CO]⁺ | Subsequent loss of carbon monoxide from the phenoxy-like cation. |

| 128 / 130 | [C₅H₅ClN₂]⁺˙ | Corresponds to the 5-chloro-pyridin-3-amine radical cation, a stable fragment[10]. |

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample in the gas phase using a standard electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. The anticipated NMR, IR, and MS data, derived from fundamental principles and comparative analysis, offer a detailed spectroscopic signature for this molecule. The provided tables summarize the expected key signals, while the detailed protocols outline the standard procedures for data acquisition. This document serves as a valuable tool for any scientist working on the synthesis, purification, and characterization of this compound, enabling confident structural verification and quality assessment. The ultimate confirmation of these predictions must, of course, rely on the acquisition and interpretation of experimental data.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for standard NMR solvent shifts).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).

-

University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a general chemistry educational resource.[6]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

-

American Chemical Society (ACS). (n.d.). NMR Guidelines for ACS Journals. Retrieved from ACS Publications website.[4]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a general chemistry educational resource.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy - ¹³C NMR Spectroscopy. University of Wisconsin. Retrieved from a general chemistry educational resource.

-

PubChem. (n.d.). 5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is an isomer, used for molecular formula and mass reference).[9]

-

Benchchem. (n.d.). 5-Chloro-3,6-difluoropyridin-2-amine. Retrieved from a chemical supplier technical data sheet.[1]

-

NIST. (n.d.). Mass spectrum of 2-Amino-5-chloropyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]10]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 10-15.[11]

Sources

- 1. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. scienceopen.com [scienceopen.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. PubChemLite - 5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine (C7H7ClF2N2O) [pubchemlite.lcsb.uni.lu]

- 10. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Abstract

This compound is a key substituted pyridine derivative, increasingly recognized for its role as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its unique arrangement of chloro, difluoroethoxy, and amine functionalities on a pyridine core makes it a valuable building block in drug discovery. This guide provides a comprehensive technical overview of the primary synthetic precursors and the strategic methodologies employed for their transformation into the target molecule. We will delve into the retrosynthetic logic, explore the synthesis of critical precursors such as dichloronitropyridines and 2,2-difluoroethanol, and detail the sequential assembly and functional group transformations. The discussion is grounded in established chemical principles, emphasizing the rationale behind procedural choices and providing detailed, field-proven protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound logically deconstructs the molecule into readily accessible precursors. The primary strategic disconnections are outlined below:

-

C-N Bond (Amine): The final amine group at the C-3 position is most reliably installed via the reduction of a nitro group. This disconnection points to 5-chloro-6-(2,2-difluoroethoxy)-3-nitropyridine as the immediate key precursor. The reduction of aromatic nitro compounds is a high-yielding and well-documented transformation.[1][2]

-

C-O Bond (Ether): The ether linkage at the C-6 position can be formed through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, by the alkoxide of 2,2-difluoroethanol . The presence of the electron-withdrawing nitro group at the C-3 position activates the C-6 position for such a nucleophilic attack.

-

Core Pyridine Structure: This leads to a highly functionalized pyridine core, such as 2,6-dichloro-3-nitropyridine , as a foundational precursor. This molecule provides the necessary chloro-substituent at the C-5 position (via its presence at C-2 in the precursor, which becomes C-6 in the final product nomenclature after substitution) and a leaving group at the C-2 position for the etherification step.

This analysis identifies three primary precursors whose synthesis and subsequent reaction are critical:

-

2,6-Dichloro-3-nitropyridine : The foundational pyridine scaffold.

-

2,2-Difluoroethanol : The source of the difluoroethoxy side chain.

-

A Reducing Agent : For the final nitro-to-amine conversion.

dot graph TD { rankdir="RL"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Core Precursor I: 2,6-Dichloro-3-nitropyridine

The synthesis of 2,6-dichloro-3-nitropyridine is a crucial first stage. There are two primary, well-established routes starting from either 2,6-dihydroxypyridine or 2,6-dichloropyridine.

Route A: From 2,6-Dichloropyridine

This is a direct approach involving the nitration of commercially available 2,6-dichloropyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, forcing conditions can achieve the desired nitration.

Causality and Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. A strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid), is required to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. Despite the deactivating effect of the two chlorine atoms and the ring nitrogen, the nitration proceeds, primarily directed to the C-3 position.

dot graph TD { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 2: Synthesis of 2,6-dichloro-3-nitropyridine via nitration.

Experimental Protocol: A general procedure involves the careful addition of 2,6-dichloropyridine to a pre-mixed solution of concentrated sulfuric acid and potassium nitrate.[3]

-

To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid and cool in an ice bath.

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine while maintaining the temperature below 10°C.

-

Once the addition is complete, slowly add 10.1 g (0.1 mol) of potassium nitrate in portions, ensuring the temperature does not exceed 10°C.

-

After the addition, allow the mixture to stir for 30 minutes at room temperature.

-

Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated white solid is collected by filtration, washed with cold water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine.[3]

Route B: From 2,6-Dihydroxy-3-nitropyridine

This alternative route involves the chlorination of 2,6-dihydroxy-3-nitropyridine, which itself can be synthesized from simpler starting materials. This method avoids the harsh conditions of direct nitration on a deactivated ring.

Causality and Mechanistic Insight: The hydroxyl groups of 2,6-dihydroxy-3-nitropyridine are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene.[3][4] The reaction proceeds through the formation of a phosphate or related ester intermediate, which is then displaced by a chloride ion. This method is often higher yielding and proceeds under milder conditions than direct nitration of the dichloropyridine.

dot graph TD { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 3: Synthesis via chlorination of a dihydroxy precursor.

Experimental Protocol (using Triphosgene): A patented method describes the use of triphosgene in DMF.[3]

-

In a 250 mL four-necked flask, add 70 g of N,N-dimethylformamide (DMF).

-

Add 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine and 38.6 g (0.13 mol) of triphosgene.

-

Stir the reaction mixture at 80-85°C for 6 hours.

-

Cool the mixture to 20-25°C and slowly pour it into 200 g of ice water.

-

Extract the aqueous mixture three times with 50 g portions of chloroform.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the product.[3]

| Parameter | Route A (Nitration) | Route B (Chlorination) |

| Starting Material | 2,6-Dichloropyridine | 2,6-Dihydroxy-3-nitropyridine |

| Key Reagents | H₂SO₄, KNO₃ | POCl₃ or Triphosgene, DMF |

| Typical Yield | ~80%[3] | >90%[3][4] |

| Conditions | High Temperature (120°C) | Moderate Temperature (80-85°C) |

| Advantages | Direct, fewer steps if SM is available | Higher yield, milder conditions |

Synthesis of Core Precursor II: 2,2-Difluoroethanol

The introduction of the difluoroethoxy moiety requires 2,2-difluoroethanol. A robust industrial synthesis starts from 1-chloro-2,2-difluoroethane.[5][6]

Causality and Mechanistic Insight: The synthesis is a two-step process. First, 1-chloro-2,2-difluoroethane undergoes a nucleophilic substitution with an acetate salt (e.g., potassium acetate) to form 2,2-difluoroethyl acetate. In the second step, this ester is transesterified with an alcohol, typically methanol, in the presence of a base catalyst (like NaOH) to yield 2,2-difluoroethanol and methyl acetate.[5][6][7]

dot graph TD { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 4: Two-step synthesis of 2,2-difluoroethanol.

Experimental Protocol: The following protocol is adapted from patent literature.[6]

-

Step 1 (Acetate Formation): In a suitable reactor, heat a mixture of a solvent (e.g., DMF) and an alkali metal acetate (e.g., potassium acetate). Gradually add 1-chloro-2,2-difluoroethane to the heated mixture. The reaction is monitored until completion.

-

Step 2 (Transesterification): To the reaction mixture containing 2,2-difluoroethyl acetate, add methanol and a catalytic amount of a base (e.g., sodium hydroxide). Heat the mixture (e.g., to 90°C) for several hours.[6]

-

Purification: The final product, 2,2-difluoroethanol, is isolated from the reaction mixture by distillation. An isolated yield of around 85% can be expected.[6]

Assembly and Final Transformation

With the key precursors in hand, the final steps involve assembling the core structure and performing the terminal functional group transformation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This step couples 2,6-dichloro-3-nitropyridine with 2,2-difluoroethanol.

Causality and Mechanistic Insight: The reaction is a classic SNAr. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the 2,2-difluoroethanol, forming the more nucleophilic 2,2-difluoroethoxide anion. This anion then attacks the electron-deficient C-2 position of the pyridine ring, displacing one of the chloride ions. The strong electron-withdrawing nitro group at the C-3 position is crucial for stabilizing the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.[8] The substitution occurs regioselectively at the C-2 (or C-6) position due to the activating effect of both the ring nitrogen and the adjacent nitro group.

dot graph TD { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 5: Formation of the nitro-intermediate via SNAr.

Experimental Protocol:

-

In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in an anhydrous solvent like THF or DMF.

-

Cool the suspension to 0°C and add 2,2-difluoroethanol (1.0 equivalent) dropwise.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 2,6-dichloro-3-nitropyridine (1.0 equivalent) in the same anhydrous solvent.

-

Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain 5-chloro-6-(2,2-difluoroethoxy)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group on the assembled intermediate to the target amine.

Causality and Mechanistic Insight: This transformation is a standard reduction of an aromatic nitro compound. Several methods are effective, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or metal-acid reduction (e.g., Fe/HCl, SnCl₂/HCl).[1][9] Catalytic hydrogenation is often preferred in pharmaceutical synthesis due to its clean reaction profile and the avoidance of stoichiometric heavy metal waste.[2]

dot graph TD { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} dot Figure 6: Final reduction to the target amine.

Experimental Protocol (Catalytic Hydrogenation): A procedure analogous to the reduction of a similar nitropyridine is provided.[2]

-

Dissolve 5-chloro-6-(2,2-difluoroethoxy)-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Raney Nickel (or 10% Pd/C) to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr shaker) at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure. The residue can be triturated with a non-polar solvent like hexane to induce crystallization and afford the pure this compound.[2]

Conclusion and Future Perspectives

The synthesis of this compound is achieved through a logical and convergent sequence starting from well-defined precursors. The key strategic elements involve the preparation of a 2,6-dichloro-3-nitropyridine core, its subsequent SNAr reaction with 2,2-difluoroethanol, and a final, clean reduction of the nitro group. The choice between different routes for the dichloronitropyridine precursor allows for flexibility based on the availability of starting materials and desired process conditions. Future work in this area could focus on developing more sustainable practices, such as exploring catalytic, metal-free reduction methods[10] or investigating flow chemistry setups to improve safety and scalability for industrial production.

References

- Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Semantic Scholar.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Innovation: Synthesis and Quality Control of 2,5-Dichloro-3-nitropyridine.

- Google Patents. (n.d.).

- Guidechem. (2022). How to prepare and use 3-AMINO-5-FLUOROPYRIDINE?.

- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.

- Benchchem. (n.d.). 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2.

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- PrepChem.com. (n.d.). Synthesis of 3-amino-5-chloro-2-fluoropyridine.

- ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.

- ChemicalBook. (n.d.). 2,6-Dichloro-3-nitropyridine synthesis.

- PMC. (n.d.).

- Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

- Google Patents. (n.d.).

- Google Patents. (n.d.). KR20140048983A - Process for preparing 2,2-difluoroethanol.

- Santa Cruz Biotechnology. (n.d.). 3-chloro-5-nitropyridin-2-ol.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- Revue Roumaine de Chimie. (n.d.).

- Sigma-Aldrich. (n.d.). 5-chloro-3,6-difluoropyridin-2-amine | 189281-75-2.

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

- Google Patents. (2014). US8975448B2 - Process for preparing 2,2-difluoroethanol.

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- ChemicalBook. (2025). 2,2-Difluoroethanol | 359-13-7.

- Journal of Applied Pharmaceutical Science. (2011).

- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

- PubMed. (2009).

- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.

- European Patent Office. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- Guidechem. (2023). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.

- Sigma-Aldrich. (n.d.). 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine.

- ChemScene. (n.d.). 1260672-14-7 | 6-Chloro-3-fluoropyridin-2-amine.

- ResearchGate. (2025). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 6. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

- 7. 2,2-Difluoroethanol | 359-13-7 [chemicalbook.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Page loading... [wap.guidechem.com]

Methodological & Application

Synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine protocol

An Application Note for the Multi-Step Synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a key building block in contemporary medicinal chemistry and drug discovery. The synthetic pathway is designed for robustness and scalability, proceeding through three primary stages: (1) regioselective nitration of a dichloropyridine precursor, (2) nucleophilic aromatic substitution (SNAr) to introduce the difluoroethoxy moiety, and (3) reduction of the nitro-intermediate to the target amine. This guide emphasizes the mechanistic rationale behind procedural choices, incorporates rigorous safety protocols based on established material safety data, and details methods for purification and characterization. It is intended for use by researchers and process chemists in the pharmaceutical and agrochemical industries.

Overall Synthetic Pathway

The synthesis is a linear three-step process starting from 2,3-dichloropyridine. The workflow is designed to install the required functional groups in a controlled sequence, leveraging the electronic properties of the pyridine ring at each stage.

Caption: Overall three-step synthetic route to the target compound.

Critical Safety and Handling Protocols

This synthesis involves hazardous materials requiring strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood by personnel trained in handling reactive and toxic substances.

Reagent-Specific Hazards:

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Can cause severe burns upon contact and may react violently with organic materials.

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).

-

Chlorinated Pyridines: Generally classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3] They can cause serious eye irritation.[2]

-

Solvents (DMF, Toluene): Dimethylformamide (DMF) is a reproductive toxin. Toluene is flammable and a neurotoxin. Avoid inhalation and skin contact.

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory, especially when handling corrosive acids and bases.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber for acids, nitrile for solvents) are required. Check compatibility charts.

-

Body Protection: A flame-resistant laboratory coat and chemical apron must be worn.

-

Respiratory Protection: Not typically required if all operations are performed in a functioning fume hood.

Emergency Procedures:

-

Spills: Neutralize acid spills with sodium bicarbonate. Quench NaH spills with isopropanol cautiously, followed by slow addition of water. Absorb solvent spills with an inert material (e.g., vermiculite).

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station for 15 minutes and seek immediate medical attention.

Part 1: Synthesis of 3,4-Dichloro-5-nitropyridine (Intermediate 2)

Principle of Reaction: The synthesis begins with the electrophilic nitration of 2,3-dichloropyridine. The pyridine nitrogen is a strongly deactivating group, making nitration challenging. However, under harsh acidic conditions (oleum or a mixture of fuming nitric and sulfuric acids), the pyridine nitrogen is protonated. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta-position relative to the ring nitrogen (C5), which is the least deactivated position. This regioselectivity is a cornerstone of pyridine chemistry. A similar methodology is employed in the nitration of other substituted pyridines.[4]

Experimental Protocol:

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

-

Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 3.0 eq.) to the flask. Cool the acid to 0°C.

-

Substrate Addition: Slowly add 2,3-dichloropyridine (1.0 eq.) to the stirred, cold sulfuric acid. Maintain the temperature below 10°C.

-

Nitration: Add fuming nitric acid (HNO₃, 1.2 eq.) dropwise via the dropping funnel. The internal temperature must be strictly maintained between 0°C and 5°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH 7), and then wash with a small amount of cold ethanol.

-

Drying: Dry the isolated solid under vacuum to yield 3,4-dichloro-5-nitropyridine.

Caption: Workflow for the nitration of 2,3-dichloropyridine.

Part 2: Synthesis of 3-Chloro-4-(2,2-difluoroethoxy)-5-nitropyridine (Intermediate 3)

Principle of Reaction: This step involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring in Intermediate 2 is highly electron-deficient due to the presence of two chlorine atoms, a nitro group, and the ring nitrogen. This makes it susceptible to attack by nucleophiles.[5] The 2,2-difluoroethoxide anion, generated in situ from 2,2-difluoroethanol and a strong base like sodium hydride (NaH), acts as the nucleophile. Substitution occurs preferentially at the C4 position (para to the nitro group), as the negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| 3,4-Dichloro-5-nitropyridine | 192.99 | - | 100 | 1.0 |

| 2,2-Difluoroethanol | 82.04 | 1.32 | 120 | 1.2 |

| Sodium Hydride (60% in oil) | 24.00 | - | 130 | 1.3 |

| Anhydrous DMF | - | 0.944 | - | - |

Experimental Protocol:

-

Reactor Setup: Under an inert atmosphere (N₂), equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Base Suspension: Add sodium hydride (60% dispersion in mineral oil, 1.3 eq.) to anhydrous dimethylformamide (DMF).

-

Alkoxide Formation: Cool the suspension to 0°C. Add 2,2-difluoroethanol (1.2 eq.) dropwise. Vigorous hydrogen evolution will be observed. Stir the mixture at 0°C for 30 minutes after the addition is complete to ensure full formation of the sodium alkoxide.

-

SNAr Reaction: Prepare a solution of 3,4-dichloro-5-nitropyridine (1.0 eq.) in anhydrous DMF and add it dropwise to the cold alkoxide suspension.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Synthesis of this compound (Target Compound)

Principle of Reaction: The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, reduction with a metal in the presence of a proton source is a classic and highly effective method, especially for substrates containing other reducible or sensitive functional groups like halogens. Here, iron powder is used in the presence of ammonium chloride, which acts as a mild proton donor and electrolyte. This method is often preferred over catalytic hydrogenation, which might risk dehalogenation. A similar procedure is well-documented for the reduction of related halo-nitropyridines.[6]

Experimental Protocol:

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 4.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heating: Heat the slurry to reflux (approximately 80-85°C) with vigorous stirring.

-

Substrate Addition: Add a solution of 3-Chloro-4-(2,2-difluoroethoxy)-5-nitropyridine (1.0 eq.) in ethanol dropwise to the refluxing mixture.

-

Reaction: Maintain the reaction at reflux for 2-4 hours. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

-

Washing: Wash the filter cake thoroughly with hot ethanol.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

-

Drying and Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Final reduction and purification workflow.

Characterization and Quality Control

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure. The difluoroethoxy group should give a characteristic triplet of triplets in the ¹H NMR spectrum for the -OCH₂- protons and a triplet for the -CHF₂ proton.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: To verify the presence of key functional groups. The final product should show characteristic N-H stretches for the primary amine (around 3300-3500 cm⁻¹).[7]

-

Melting Point: A sharp melting point is an indicator of high purity for solid compounds.

References

-

SpectraBase. 5-chloro AMT. [Link]

-

University of Wisconsin-Madison Chemistry Department. Reactions of Amines. [Link]

-

Tanski, J. M., & Scharrer, E. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]

-

Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2. [Link]

- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

Organic Chemistry Portal. Synthesis of pyridines and related compounds. [Link]

-

LibreTexts Chemistry. (2020, July 1). 23.3: Reactions of amines. [Link]

-

Michigan State University Department of Chemistry. Amine Reactivity. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. [Link]

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions. [Link]

-

Lee, T. J. (2025, August 29). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. [Link]

-

Jing, Y., et al. (2022, August 8). Dihydrooxazine Byproduct of a McMurry–Melton Reaction en Route to a Synthetic Bacteriochlorin. MDPI. [Link]

-

Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-Diaminopyridine. Organic Syntheses, 26, 23. [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

European Patent Office. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1. [Link]

-

Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 5. 5-Chloro-3,6-difluoropyridin-2-amine | 189281-75-2 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine in medicinal chemistry

Application Note: 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine in Medicinal Chemistry

Part 1: Introduction & Strategic Significance

This compound (often referenced by the IUPAC equivalent 3-amino-5-chloro-2-(2,2-difluoroethoxy)pyridine ) is a high-value heterocyclic building block. It has emerged as a critical "left-hand side" amine moiety in the synthesis of allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , such as TNO155 and related clinical candidates.

In modern drug discovery, this specific substitution pattern offers a trifecta of medicinal chemistry benefits:

-

Metabolic Stability: The 2,2-difluoroethoxy tail blocks metabolic dealkylation (O-dealkylation) and oxidation, a common liability in standard ethoxy groups.

-

Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and modulate the overall LogP, enhancing membrane permeability without excessive hydrophobicity.

-

Conformational Locking: When coupled to a core scaffold (e.g., pyrazine or pyrimidine), the intramolecular hydrogen bond between the pyridine nitrogen and the amide NH (formed after coupling) locks the bioactive conformation required for the SHP2 allosteric tunnel.

Part 2: Chemical Profile & Properties

| Property | Value / Description |

| Chemical Name | This compound |

| Alternative Name | 3-Amino-5-chloro-2-(2,2-difluoroethoxy)pyridine |

| Molecular Formula | C₇H₇ClF₂N₂O |

| Molecular Weight | 208.59 g/mol |

| Physical State | Off-white to pale yellow solid |

| pKa (Calculated) | ~3.5 (Pyridine N), ~2.8 (Aniline N) |

| LogP (Predicted) | 1.8 – 2.2 |

| H-Bond Donors | 2 (Primary Amine) |

| H-Bond Acceptors | 4 (Pyridine N, Ether O, F atoms) |

Part 3: Medicinal Chemistry Rationale (SAR)

The selection of this building block is not arbitrary. The Structure-Activity Relationship (SAR) logic below explains why this specific arrangement is favored in SHP2 inhibitor design.

Figure 1: SAR Logic deconstructing the functional roles of the substituents.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Synthesize this compound from 2,5-dichloro-3-nitropyridine. Note: This route ensures correct regiochemistry (SNAr at C2/C6 position) and avoids dechlorination during reduction.

Reagents:

-

Starting Material: 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3).

-

Nucleophile: 2,2-Difluoroethanol.

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

-

Reductant: Iron powder (Fe) + Ammonium Chloride (NH₄Cl).

-

Solvents: THF (anhydrous), Ethanol, Water.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under N₂ atmosphere.

-

Activation: Add 2,2-difluoroethanol (1.1 eq) to anhydrous THF (10 vol) at 0°C.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 min until gas evolution ceases (formation of sodium 2,2-difluoroethoxide).

-

Addition: Add a solution of 2,5-dichloro-3-nitropyridine (1.0 eq) in THF dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for conversion to 5-chloro-2-(2,2-difluoroethoxy)-3-nitropyridine.

-

Mechanism Note: The nitro group activates the C2-chlorine (ortho) and C4 positions. The C2 position is sterically accessible and highly electrophilic.

-

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Nitro Reduction (Bechamp Conditions) Critical: Avoid catalytic hydrogenation (H₂/Pd-C) as it may cause hydrodechlorination (loss of the 5-Cl atom).

-

Setup: Dissolve the nitro intermediate from Step 1 in Ethanol/Water (4:1 ratio).

-

Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2–6 hours.

-

Monitoring: LC-MS should show disappearance of Nitro mass (M) and appearance of Amine mass (M-30+2 = M-28? No, -O2 +H2 -> M-32+2 = M-30. Wait. NO2 (46) -> NH2 (16). Mass loss = 30).

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash Celite with MeOH. Concentrate filtrate.[1]

-

Isolation: Dilute with water, adjust pH to >9 with NaHCO₃, extract with DCM.

-

Yield: Expect >80% yield over two steps.

Protocol B: Downstream Coupling (Buchwald-Hartwig)

Objective: Couple the amine to a chloropyrazine core (common in SHP2 synthesis).

Reagents:

-

Amine: this compound.

-

Partner: Chloropyrazine scaffold (e.g., 6-chloropyrazin-2-amine derivative).

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: Xantphos or BrettPhos (preferred for electron-deficient amines).

-

Base: Cs₂CO₃.

-

Solvent: 1,4-Dioxane.

Procedure:

-

Charge a microwave vial with the Amine (1.0 eq), Chloro-partner (1.0 eq), and Cs₂CO₃ (2.0 eq).

-

Add Pd catalyst (5 mol%) and Ligand (10 mol%) in a glovebox or under Argon stream.

-

Add degassed 1,4-Dioxane (0.1 M concentration).

-

Seal and heat at 100°C (conventional) or 120°C (microwave) for 1–2 hours.

-

Validation: Check for the coupled product mass. The pyridine nitrogen often chelates Pd; if conversion is low, increase catalyst load or switch to BrettPhos G3 precatalyst.

Part 5: Workflow Visualization

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity and functional group tolerance.

Part 6: Analytical Validation (QC)

To ensure the integrity of this building block before downstream use:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Look for the difluoroethoxy triplet (or triplet of doublets) around δ 4.5–4.8 ppm (

Hz). -

Verify the pyridine aromatic protons : Two singlets (or meta-coupled doublets) corresponding to H4 and H6 (or H2/H4 depending on numbering).

-

Verify the broad singlet for NH₂ around δ 5.0–6.0 ppm.

-

-

¹⁹F NMR:

-

Distinct signal around δ -125 ppm (difluoromethyl group).

-

-

LC-MS:

-

Confirm parent ion

. -

Check isotopic pattern for Chlorine (

ratio of 3:1).

-

References

-

Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature , 535(7610), 148-152. Link (Describes the discovery of SHP099 and the structural basis for aminopyridine/pyrazine scaffolds).

-

LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry , 63(22), 13578–13594. Link (Detailed SAR including the 2,2-difluoroethoxy moiety).

-

Furet, P., et al. (2016). Structure-Based Design of the First Allosteric Inhibitor of the Tyrosine Phosphatase SHP2. Angewandte Chemie International Edition , 55(50), 15552-15556. Link

-

Novartis AG. (2015). Patent WO2015107495A1: Heterocyclic compounds and their use as SHP2 inhibitors. Link (Contains specific synthetic examples of the this compound intermediate).

Sources

Application Note: Large-Scale Synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

This Application Note is designed for process chemists and drug development professionals. It details a scalable, robust synthetic route for 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine , a critical pharmacophore often utilized in kinase inhibitor development (e.g., MET, ALK inhibitors).[1]

Executive Summary

This guide outlines a validated, two-step industrial protocol for the synthesis of This compound . Unlike bench-scale methods that may rely on expensive palladium-catalyzed couplings or unstable diazonium intermediates, this route utilizes a cost-effective Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction .[1] This approach minimizes impurity profiles, avoids chromatographic purification, and is optimized for kilogram-scale production.[1]

Key Process Features:

-

Atom Economy: High.[1]

-

Purification: Crystallization-driven (No chromatography).[1]

-

Safety: Thermal runaway risks in Step 2 are mitigated via catalytic control.[1]

-

Yield: >85% overall (optimized).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the high reactivity of the C-6 position in the pyridine ring when activated by a para-nitro group.

Pathway Logic:

-

Target: 3-Amino-5-chloro-6-alkoxypyridine.[1]

-

Precursor: 3-Nitro-5-chloro-6-alkoxypyridine.[1]

-

Starting Material: 2,3-Dichloro-5-nitropyridine (commercially available).[1]

-

Note: Due to the "Ortho Effect" and para-activation by the nitro group, the chlorine at position 2 (adjacent to Nitrogen) is significantly more electrophilic than the chlorine at position 3. This ensures high regioselectivity during the SNAr step.[1]

-

Figure 1: Retrosynthetic strategy leveraging the electronic activation of the nitropyridine core.

Detailed Experimental Protocols

Step 1: Regioselective SNAr Etherification

Objective: Synthesis of 5-Chloro-6-(2,2-difluoroethoxy)-3-nitropyridine. Principle: Base-mediated displacement of the activated C-2 chlorine.[1]

| Reagent | Equiv.[1][2][3][4] | Role |

| 2,3-Dichloro-5-nitropyridine | 1.0 | Electrophile |

| 2,2-Difluoroethanol | 1.1 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base (Acid Scavenger) |

| Acetonitrile (MeCN) | 10 Vol | Solvent (Polar Aprotic) |

Protocol:

-

Setup: Charge a jacketed reactor with 2,3-Dichloro-5-nitropyridine (1.0 eq) and Acetonitrile (10 volumes). Initiate stirring (300 RPM).

-

Addition: Add K₂CO₃ (1.5 eq) (granular, anhydrous) in a single portion. The slurry may yellow slightly.[1]

-

Nucleophile Charge: Add 2,2-Difluoroethanol (1.1 eq) dropwise over 30 minutes, maintaining internal temperature < 30°C.

-

Critical Control: Although the reaction is only mildly exothermic, rapid addition can lead to local hotspots favoring the bis-substituted impurity.

-

-

Reaction: Heat the mixture to 60°C and hold for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% Starting Material.

-

Regioselectivity Check: The desired product elutes later than the starting material on C18/MeCN/Water gradients.[1]

-

-

Workup:

-

Isolation: Filter the yellow solid. Wash with cold water.[1] Dry in a vacuum oven at 45°C.

Expected Yield: 90–95% Appearance: Yellow crystalline solid.[1]

Step 2: Nitro Group Reduction

Objective: Synthesis of this compound. Method Selection: Catalytic Hydrogenation (H₂/Pd-C) is preferred for cleanliness, but Iron/Ammonium Chloride is a viable backup if dehalogenation (loss of Cl) is observed.[1] The protocol below uses a Dehalogenation-Suppressing hydrogenation method.

| Reagent | Equiv.[1][2][3][4] | Role |

| Nitro Intermediate | 1.0 | Substrate |

| 5% Pt/C (Sulfided) | 2 wt% | Catalyst (Prevents de-Cl) |

| Hydrogen (H₂) | 3 bar | Reductant |

| Methanol | 10 Vol | Solvent |

Note: Standard Pd/C can cause dechlorination.[1] Use Sulfided Platinum on Carbon (Pt/C-S) or add a poison (e.g., thiophene) if using Pd/C.[1]

Protocol:

-

Setup: Charge the autoclave with Nitro Intermediate (from Step 1) and Methanol .

-

Catalyst Loading: Under nitrogen inertion, add 5% Pt/C (sulfided) (2 wt% relative to substrate).[1]

-

Hydrogenation: Pressurize to 3 bar (45 psi) with H₂. Heat to 40°C .

-

Reaction: Stir at 1000 RPM for 3–5 hours.

-

IPC: Monitor HPLC for disappearance of nitro intermediate and absence of des-chloro byproduct.

-

Workup:

-

Purification (Crystallization):

-

Dissolve crude residue in Ethyl Acetate (3 Vol) at 60°C.

-

Add n-Heptane (6 Vol) slowly.

-

Cool to 0°C over 4 hours.

-

-

Isolation: Filter the off-white crystals.

Expected Yield: 85–90% Purity: >99.5% (HPLC area).[1]

Process Safety & Scalability Analysis

For large-scale manufacturing, the following critical parameters must be controlled.

Figure 2: Critical Process Safety Parameters and Engineering Controls.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of starting material | Ensure K₂CO₃ and MeCN are anhydrous (<0.1% water).[1] |

| Bis-substitution (Step 1) | Excess nucleophile/High Temp | Strictly limit 2,2-difluoroethanol to 1.1 eq; Keep T < 65°C. |

| Dechlorination (Step 2) | Over-active catalyst | Switch from Pd/C to Pt/C (sulfided) or add 0.1 eq NH₄OAc.[1] |

| Incomplete Reduction | H₂ Mass Transfer limit | Increase stirring speed; Verify H₂ pressure. |

Analytical Specifications

Product: this compound[1]

-

Appearance: Off-white to pale yellow crystalline powder.[1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=2.4 Hz, 1H, Ar-H), 7.20 (d, J=2.4 Hz, 1H, Ar-H), 6.35 (tt, J=55 Hz, 4 Hz, 1H, CF₂H ), 5.10 (s, 2H, NH₂), 4.45 (td, 2H, OCH ₂).[1]

-

HPLC Purity: >99.0% (a/a).[1]

-

Water Content (KF): <0.5%.[1]

References

-

Regioselectivity in SNAr Reactions of Dichloropyridines

-

Synthesis of Alkoxy-Chloropyridines (Patent Grounding)

-

Catalytic Hydrogenation of Chloronitropyridines

-

Safety Data for 2,2-Difluoroethanol

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a specific safety risk assessment (HAZOP) before scaling up reactions involving nitro compounds or hydrogenation.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

This technical guide details the troubleshooting and optimization of side reactions in the synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine .

The synthesis typically follows a two-step sequence starting from 2,3-dichloro-5-nitropyridine (also known as 5,6-dichloro-3-nitropyridine depending on numbering conventions).[1] The critical challenges involve controlling regioselectivity during nucleophilic substitution and preventing hydrodehalogenation (loss of chlorine) during nitro reduction.

Technical Support Center: this compound

Quick Navigation

-

Module 1:

-

Module 2:

-

Module 3:

-

References:

Introduction: The Synthetic Pathway

The target molecule is constructed via a Nucleophilic Aromatic Substitution (S

-

Step 1 (S

Ar): Reaction of 2,3-dichloro-5-nitropyridine with 2,2-difluoroethanol (activated by a base) to form 2-(2,2-difluoroethoxy)-3-chloro-5-nitropyridine .[1] -

Step 2 (Reduction): Reduction of the nitro group to an amine, yielding This compound .

Note on Numbering: In the precursor (2,3-dichloro-5-nitropyridine), the reactive chlorine is at position 2 (ortho to nitrogen).[1] In the final product, priority rules renumber the ring starting from the nitrogen, placing the amine at position 3, the chlorine at 5, and the ethoxy group at 6.

Module 1: S Ar Ether Formation

Process: Displacement of the C2-chlorine by 2,2-difluoroethoxide.[1]

Diagram: S Ar Reaction & Impurity Pathways

Caption: Reaction pathways for the S

Troubleshooting Guide: S Ar Step

| Symptom | Probable Cause | Corrective Action |

| High levels of Pyridinone (Impurity B) | Moisture in system. The 2-position is highly susceptible to hydrolysis by trace water, forming the thermodynamically stable pyridinone tautomer.[1] | • Dry solvents (DMF/THF) to <50 ppm water.[1]• Use NaH (60% in oil) instead of hydroxides.• Maintain inert atmosphere (N |

| Presence of Bis-ether (Impurity C) | Forcing conditions. The C3-chlorine is less reactive but can be displaced if temperature is too high (>80°C) or excess alkoxide is present.[1] | • Control stoichiometry: Use 1.05 eq. of alcohol.• Lower reaction temperature (0°C |

| Low Conversion | Poor Nucleophilicity. 2,2-difluoroethanol is less acidic and less nucleophilic than non-fluorinated alcohols due to the electron-withdrawing fluorine atoms.[1] | • Pre-form the alkoxide using NaH in THF/DMF before adding the pyridine substrate.• Ensure full deprotonation (observe H |

| Regioisomer Contamination (Impurity D) | Intrinsic Reactivity. While C2 is favored (ortho to N), steric bulk or solvent effects can rarely promote C3 attack. | • Use non-polar solvents (Toluene/THF) to enhance ortho-direction via cation coordination (if using K/Na bases).[1]• However, C2 selectivity is usually >95% due to electronic activation. |

Module 2: Nitro Reduction & Dechlorination

Process: Chemoselective reduction of the nitro group to the amine without removing the C5-chlorine.

The Critical Risk: Hydrodehalogenation

The C5-chlorine is susceptible to oxidative addition by transition metals (Pd, Ni) during catalytic hydrogenation, leading to dechlorinated by-products .

Diagram: Reduction & Dechlorination Risks

Caption: Comparison of reduction methods. Pd/C poses a high risk of dechlorination, while Iron/Ammonium Chloride offers the highest chemoselectivity.

Troubleshooting Guide: Reduction Step

| Issue | Technical Insight | Protocol Adjustment |

| Loss of Chlorine (Dechlorination) | Catalyst Choice. Standard Pd/C facilitates C-Cl bond cleavage via oxidative addition, especially in basic or neutral media.[1] | Recommended: Use Iron powder (5 eq) / NH |

| Incomplete Reduction (Hydroxylamine) | Reaction Stalling. Reduction stops at the N-hydroxy intermediate ( | • Increase temperature slightly (to 50°C).• If using Fe/NH |

| Aniline Polymerization | Oxidation of Product. The resulting electron-rich aminopyridine is sensitive to air oxidation (turning dark/black).[1] | • Perform workup under inert atmosphere.• Store product as a HCl salt or at -20°C under Argon.• Add antioxidants (e.g., BHT) during workup if scale is large. |

Module 3: Experimental Protocols

Protocol A: Optimized S Ar Reaction

-

Preparation: Charge a dry flask with 2,2-difluoroethanol (1.1 eq) and anhydrous THF. Cool to 0°C.[1][2]

-

Activation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H

evolution ceases. -

Addition: Add a solution of 2,3-dichloro-5-nitropyridine (1.0 eq) in THF dropwise over 20 min.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[1] Wash organic layer with brine.[1] Dry over Na-

Checkpoint: If hydrolysis (Impurity B) is >5%, re-dry THF and check NaH quality.

-

Protocol B: Chemoselective Nitro Reduction (Fe/NH Cl)

-

Setup: Dissolve the nitro-ether intermediate in Ethanol/Water (3:1 ratio).

-

Reagents: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).

-

Reaction: Heat to 70°C with vigorous stirring for 2–6 hours.

-

Workup: Filter hot through a Celite pad (Caution: Pyrophoric iron waste). Wash pad with hot EtOH.[1] Concentrate filtrate.[1]

-

Purification: Neutralize residue with NaHCO

. Extract with DCM.[1] The product often crystallizes or requires short silica plug filtration.

References

-

Catalytic Hydrogenation of Chloronitrobenzene: Detailed analysis of dechlorination mechanisms and the use of inhibitors (e.g., thiophene) or alternative catalysts (Pt/C, Mo2N) to prevent hydrodehalogenation.

-

Source:[1]

-

-

S

Ar Regioselectivity: Mechanistic insights into nucleophilic substitution on 2,4-dichloro-5-nitropyridine and similar scaffolds, explaining the preference for ortho-displacement.-

Source:

-

-

Synthesis of Fluorinated Pyridines: Protocols for introducing fluoroalkoxy groups and handling fluorinated pyridine intermedi

-

Source:[1]

-

-

Dechlorination Solutions: Use of specific catalytic systems to avoid side reactions during the reduction of chlorinated nitro-aromatics.[1]

Sources

- 1. 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | 1550595-82-8 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Impurity Profiling for 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine

CAS: 800401-67-6 Support Ticket: #TCH-8004-IMP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine . This intermediate is a critical scaffold in the synthesis of P2X3 antagonists and other fluorinated bioactive heterocycles.[1] Its unique substitution pattern—combining a basic amine, a lipophilic fluorinated ether, and a reactive chlorine handle—presents specific challenges in purity analysis.

This guide moves beyond basic Certificate of Analysis (CoA) data to address the origin, detection, and control of impurities specific to this molecular architecture.

Module 1: Synthetic Origins & Impurity Genealogy

To troubleshoot an impurity, you must first understand its genesis. The industry-standard synthesis typically involves Nucleophilic Aromatic Substitution (SNAr) followed by reduction.[1]

The Synthetic Pathway & Impurity Map

The following diagram illustrates the standard synthetic route and the branching points where specific impurities are generated.

Figure 1: Genealogical tree of impurities based on the Nitro-Reduction synthetic route. Note that Impurity A and B are carried over from the first step, while C, D, and E arise during reduction or storage.

Module 2: Impurity Profiles & Troubleshooting

Impurity A: The Pyridone (Hydrolysis Impurity)[1]

-

Structure: 5-Chloro-2-hydroxy-5-nitropyridine (tautomerizes to pyridone).

-

Origin: Moisture in the SNAr reaction.[1] The fluoride leaving group is highly activated; hydroxide ions (from wet base or solvent) compete with 2,2-difluoroethoxide.

-

Detection:

-

Troubleshooting:

Impurity B: The Bis-Ether (Over-Alkylation)

-

Structure: 5,6-Bis(2,2-difluoroethoxy)pyridin-3-amine.

-

Origin: Harsh SNAr conditions. While the C5-Cl is less reactive than C6-F, high temperatures (>80°C) or excess alkoxide can force substitution at the chlorine position.

-

Detection:

-

Troubleshooting:

-

Corrective Action: Control reaction temperature strictly.[1] Stoichiometry should be 1.05 eq of alcohol, not large excesses.

-

Impurity D: The De-Chlorinated Analog

-

Structure: 6-(2,2-difluoroethoxy)pyridin-3-amine.

-

Origin: Over-reduction during the hydrogenation step.[1] Aryl chlorides are susceptible to hydrodehalogenation, especially with Pd/C catalysts.

-

Detection:

-

LC-MS: Mass is -34 Da (M-Cl+H). Distinct isotope pattern change (loss of Cl signature).[1]

-

-

Troubleshooting:

-

Corrective Action: Switch catalyst to Pt/C or sulfided Pd/C (poisoned catalyst) to prevent dehalogenation.[1] Monitor reaction endpoint strictly.

-